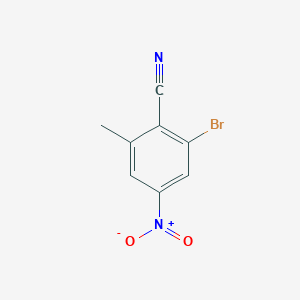
2-Bromo-6-methyl-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring bromine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-nitrobenzonitrile typically involves multi-step organic reactions. One common method is the nitration of 2-Bromo-6-methylbenzonitrile, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-Bromo-6-methyl-4-aminobenzonitrile.
Oxidation: Formation of 2-Bromo-6-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-6-methyl-4-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed mechanism. In reduction reactions, the nitro group is reduced to an amino group via hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitrobenzonitrile
- 4-Nitrobenzonitrile
- 2-Nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
Uniqueness
2-Bromo-6-methyl-4-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-6-methyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-6(11(12)13)3-8(9)7(5)4-10/h2-3H,1H3 |
InChI Key |
KNEQIFGKFHXRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















